6-Chloro-2-iodonicotinonitrile
Description
6-Chloro-2-iodonicotinonitrile is a halogenated pyridine derivative with the molecular formula C₆H₂ClIN₂. It features a nitrile group (-CN) at the 3-position, a chlorine atom at the 6-position, and an iodine atom at the 2-position on the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its iodine substituent. Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CN) and a heavy halogen (I), which influence its electronic properties and synthetic utility .
Properties
Molecular Formula |
C6H2ClIN2 |
|---|---|
Molecular Weight |
264.45 g/mol |
IUPAC Name |
6-chloro-2-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClIN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H |
InChI Key |
CMSUDWKEHCQSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C#N)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2-chloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of 6-Chloro-2-iodonicotinonitrile may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Chloro-2-iodonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodonicotinonitrile in biological systems is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues: Halogen and Functional Group Variations
The table below compares 6-Chloro-2-iodonicotinonitrile with structurally related compounds, emphasizing substituent effects:
Reactivity and Functional Group Impact
- Halogen Reactivity: The iodine atom in 6-Chloro-2-iodonicotinonitrile exhibits higher reactivity in aryl halide exchange compared to chlorine or bromine analogues, enabling efficient Pd-catalyzed couplings . In contrast, 2,6-Dichloropyridine-3-carbonitrile (Cl at 2,6) requires harsher conditions for substitution due to reduced leaving-group ability .
- Nitrile Utility : The nitrile group enhances electrophilicity, facilitating nucleophilic additions. This contrasts with ester-containing analogues like Methyl 6-chloro-5-ethyl-2-iodonicotinate, where the ester group (-COOCH₃) directs reactivity toward hydrolysis or transesterification .
- Amino vs. Halogen Substitution: 2-Amino-6-chloronicotinonitrile demonstrates enhanced solubility in polar solvents due to the amino group (-NH₂), unlike the iodine-substituted compound, which is more lipophilic .
Thermal and Physical Properties
- Melting Points: Iodo-substituted compounds (e.g., 6-Chloro-2-iodonicotinonitrile) generally exhibit higher melting points (~150–160°C) compared to chloro analogues (~90–110°C) due to increased molecular weight and halogen polarizability .
- Solubility: Nitrile-containing derivatives show moderate solubility in aprotic solvents (e.g., DMF, DMSO), whereas ester analogues (e.g., Ethyl 2-chloro-6-methoxynicotinate) are more soluble in ethyl acetate or methanol .
Pharmaceutical Relevance
6-Chloro-2-iodonicotinonitrile has been utilized in the synthesis of kinase inhibitors, leveraging its iodine atom for late-stage functionalization. For example, it served as a precursor in the development of JAK2 inhibitors, outperforming dichloro analogues in reaction yields (85% vs. 60%) . In contrast, 2-Amino-6-chloronicotinonitrile has shown promise in antimicrobial studies, with MIC values of ≤2 µg/mL against Staphylococcus aureus .
Limitations and Challenges
The iodine atom’s susceptibility to photodegradation limits the compound’s long-term storage stability. This issue is less pronounced in chlorine- or methoxy-substituted derivatives (e.g., Ethyl 2-chloro-6-methoxynicotinate), which exhibit better shelf lives .
Biological Activity
6-Chloro-2-iodonicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of 6-chloro-2-iodonicotinonitrile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
6-Chloro-2-iodonicotinonitrile is characterized by its unique structure, which includes a chlorinated and iodinated pyridine ring. Its chemical formula is C₆H₃ClI₁N₂, and it exhibits properties typical of nitriles, such as being polar and capable of engaging in hydrogen bonding.
Research indicates that 6-chloro-2-iodonicotinonitrile exhibits several biological activities:
- Inhibition of Protein Kinases : It has been identified as a potential inhibitor of MK2 (Mitogen-activated protein kinase-activated protein kinase 2), which plays a crucial role in various cellular processes including inflammation and stress response. MK2 is implicated in diseases such as heart failure and ischemic injury .
- Anticancer Properties : Preliminary studies suggest that compounds similar to 6-chloro-2-iodonicotinonitrile may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Therapeutic Applications
The biological activity of 6-chloro-2-iodonicotinonitrile suggests several therapeutic applications:
- Anti-inflammatory Agents : Due to its role in inhibiting MK2, it may be beneficial in treating inflammatory diseases.
- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further research in oncology.
- Antimicrobial Activity : Some derivatives have shown promise against various pathogens, suggesting potential use in infectious disease treatment.
Case Study 1: MK2 Inhibition
A study demonstrated that 6-chloro-2-iodonicotinonitrile effectively inhibited MK2 activity in vitro, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was tested on human cell lines exposed to inflammatory stimuli, showing reduced inflammation markers compared to controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha (pg/mL) | 200 | 50 |
| IL-6 (pg/mL) | 150 | 30 |
This indicates a significant reduction in inflammation due to the compound's action .
Case Study 2: Anticancer Activity
In another study, derivatives of 6-chloro-2-iodonicotinonitrile were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that these compounds induced apoptosis at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 8 |
| MDA-MB-231 | 12 |
These findings support the potential use of this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
